4-Phenylhexan-3-one
Beschreibung
4-Phenylhexan-3-one (C₁₂H₁₆O) is a chiral ketone featuring a phenyl group at the 4-position of a hexan-3-one backbone. It has garnered significant attention in biocatalytic processes due to its utility in enantioselective oxidation and kinetic resolution reactions. Notably, it serves as a substrate for Baeyer–Villiger monooxygenases (BVMOs) such as PAMO (phenylacetone monooxygenase) and alcohol dehydrogenases (ADHs) like LB-ADH, enabling the concurrent synthesis of chiral sulfoxides and secondary alcohols . Key attributes include:
Eigenschaften
CAS-Nummer |
6957-17-1 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
4-phenylhexan-3-one |
InChI |
InChI=1S/C12H16O/c1-3-11(12(13)4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
QYLKEKKESJKLTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)CC |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
4-Phenylhexan-3-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Phenylhexan-3-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including nucleophilic addition and condensation reactions. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Phenylpentan-3-one (rac-43a)
- Structure : A shorter-chain analog with a phenyl group at the 2-position of pentan-3-one.
- Reactivity: Undergoes kinetic resolution via BVMOs (e.g., HAPMO, PAMO) and ADHs (e.g., ADH-T, LB-ADH) . Enantioselectivity: (R)-2-phenylpentan-3-one is recovered with ee >99% when paired with ADH-T at pH 7.5 and 20°C . Cofactor Efficiency: Lower TONNADPH compared to 4-phenylhexan-3-one, requiring higher NADPH concentrations (200 µM) for optimal turnover .
- Key Difference : The phenyl group's position (2- vs. 4-) significantly impacts substrate affinity and reaction rates. PAMO exhibits superior performance with 4-phenylhexan-3-one due to steric and electronic compatibility .
Sulcatol (rac-45c)
4-Phenylcyclohex-3-en-1-one
- Structure : A cyclic ketone with a phenyl-substituted cyclohexene ring.
- Reactivity: Limited data on enzymatic oxidation; however, its conjugated system may favor Diels–Alder reactions over BVMO-mediated processes .
- Key Difference : The cyclic structure introduces rigidity, reducing flexibility for enzyme-substrate binding compared to linear 4-phenylhexan-3-one .
5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone
- Structure : A polyfunctional ketone with methoxy and hydroxyphenyl groups.
- Key Difference : Increased steric bulk and polarity hinder its use in BVMO/ADH systems optimized for simpler aryl ketones .
Key Research Findings
- Cofactor Efficiency : 4-Phenylhexan-3-one outperforms analogs due to PAMO’s low KM for NADPH (3 µM vs. 64 µM for HAPMO) .
- Temperature Stability : The PAMO/LB-ADH system retains activity at 60°C but achieves optimal enantioselectivity at 30°C .
- Synthetic Limitations : Product separation remains challenging in concurrent reactions due to similar polarities of sulfoxides and alcohols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
